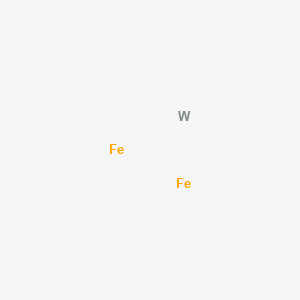
Iron;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-tungsten compounds, particularly iron-tungsten alloys, are materials that combine the properties of both iron and tungsten. Tungsten is known for its high melting point, density, and hardness, while iron is known for its magnetic properties and versatility in various applications. The combination of these two elements results in a compound that exhibits unique mechanical and chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-tungsten compounds can be synthesized through various methods, including electrodeposition, sol-gel processes, and chemical vapor deposition. One common method involves the electrodeposition of iron and tungsten from an aqueous solution containing ferric sulfate, tungsten ions, and sodium citrate. The working temperature is typically around 50°C, and the pH of the solution is maintained at 7.4 .
Industrial Production Methods: In industrial settings, iron-tungsten alloys are often produced through high-temperature reduction processes. Tungsten oxide is reduced with hydrogen or carbon at high temperatures to produce tungsten metal, which is then alloyed with iron. The resulting alloy is subjected to various treatments, such as annealing and quenching, to achieve the desired mechanical properties .
Chemical Reactions Analysis
Types of Reactions: Iron-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution. At elevated temperatures, tungsten reacts with oxygen to form tungsten trioxide (WO3). It also reacts with fluorine at room temperature to form tungsten hexafluoride (WF6) .
Common Reagents and Conditions: Common reagents used in the reactions of iron-tungsten compounds include oxygen, fluorine, and chlorine. For example, tungsten reacts with chlorine at 250°C to form tungsten hexachloride (WCl6) .
Major Products Formed: The major products formed from the reactions of iron-tungsten compounds include tungsten trioxide, tungsten hexafluoride, and tungsten hexachloride. These products are often used in various industrial applications, such as catalysts and electronic materials .
Scientific Research Applications
Iron-tungsten compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for the degradation of volatile organic compounds. In biology and medicine, tungsten alloys are used for radiation shielding due to their high density and non-toxic nature. In industry, iron-tungsten alloys are used in the production of wear-resistant materials and cutting tools .
Mechanism of Action
The mechanism of action of iron-tungsten compounds involves the interaction of tungsten and iron at the molecular level. Tungsten enhances the hardness and wear resistance of the alloy, while iron provides magnetic properties. The combination of these elements results in a material that can withstand high temperatures and corrosive environments. The molecular targets and pathways involved include the formation of solid solutions and intermetallic compounds .
Comparison with Similar Compounds
Iron-tungsten compounds can be compared with other transition metal alloys, such as iron-molybdenum and iron-chromium alloys. While iron-molybdenum alloys also exhibit high strength and corrosion resistance, iron-tungsten alloys have a higher melting point and density. Iron-chromium alloys, on the other hand, are known for their excellent corrosion resistance but do not possess the same level of hardness as iron-tungsten alloys .
List of Similar Compounds:- Iron-molybdenum alloys
- Iron-chromium alloys
- Tungsten-nickel-iron alloys
Iron-tungsten compounds stand out due to their unique combination of high hardness, density, and magnetic properties, making them suitable for a wide range of applications in various fields .
Properties
CAS No. |
12023-43-7 |
|---|---|
Molecular Formula |
Fe2W |
Molecular Weight |
295.53 g/mol |
IUPAC Name |
iron;tungsten |
InChI |
InChI=1S/2Fe.W |
InChI Key |
JHOPGIQVBWUSNH-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


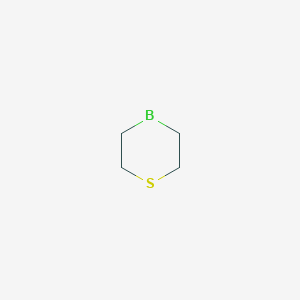
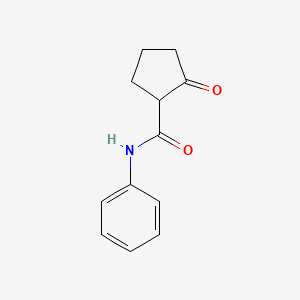


![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
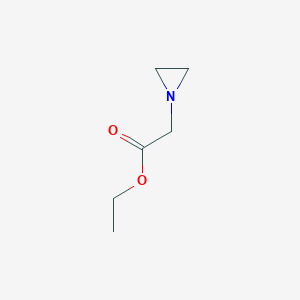
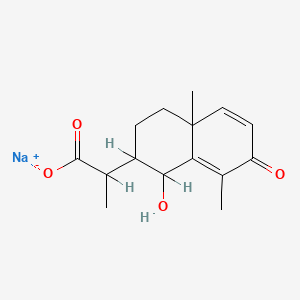
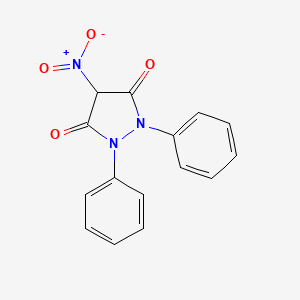

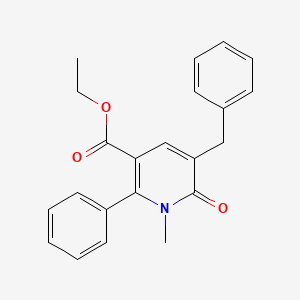
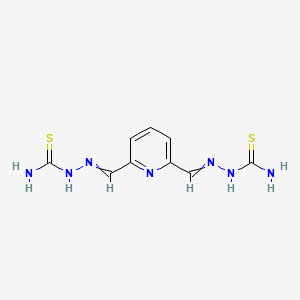
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
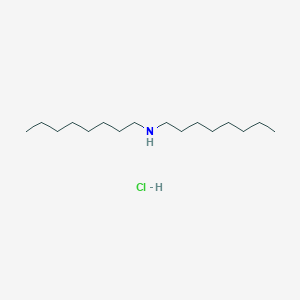
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
